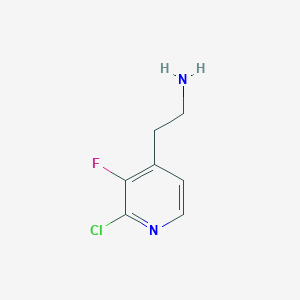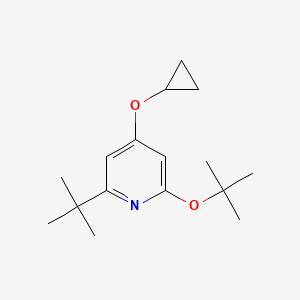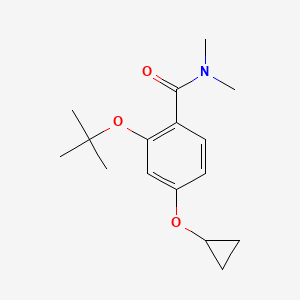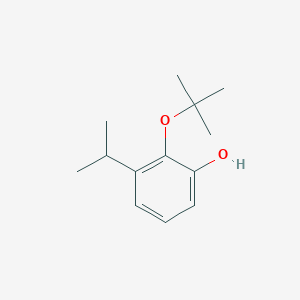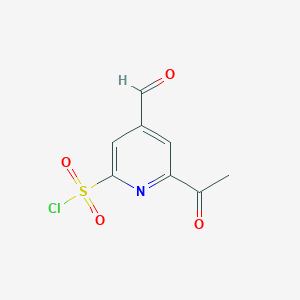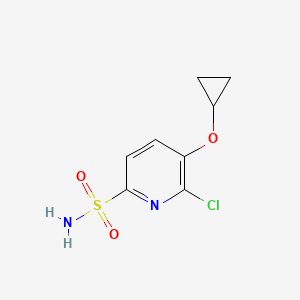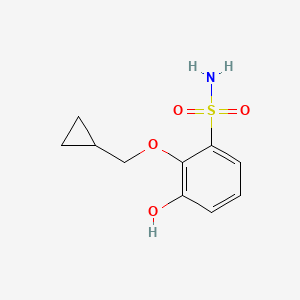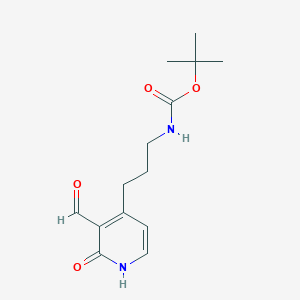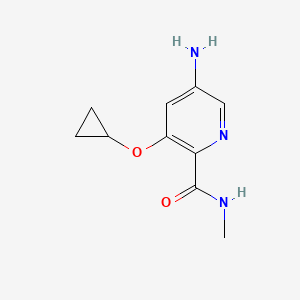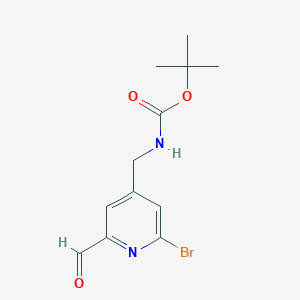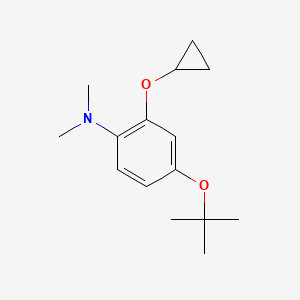
4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO2. It contains a total of 41 atoms, including 23 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is characterized by its unique structure, which includes a three-membered cyclopropane ring, a six-membered aromatic ring, and two ether groups . It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline typically involves the reaction of tert-butyl alcohol with 2-cyclopropoxy-N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the necessary chemical reactions under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
科学的研究の応用
4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.
類似化合物との比較
Similar Compounds
- 4-Tert-butyl-2-cyclopropyl-N,N-dimethylaniline
- 4-Tert-butoxy-2-cyclopropyl-N,N-diethylamine
- 4-Tert-butoxy-2-cyclopropoxy-N,N-diisopropylaniline
Uniqueness
4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline is unique due to its combination of a tert-butoxy group and a cyclopropoxy group attached to an aniline core. This unique structure imparts specific chemical properties that differentiate it from other similar compounds. For instance, the presence of the tert-butoxy group enhances its stability and solubility, while the cyclopropoxy group contributes to its reactivity in various chemical reactions.
特性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
2-cyclopropyloxy-N,N-dimethyl-4-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-12-8-9-13(16(4)5)14(10-12)17-11-6-7-11/h8-11H,6-7H2,1-5H3 |
InChIキー |
YQNWQUDGBAYOFU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC(=C(C=C1)N(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


